molecular formula C25H18FN3O3S B2859603 2-Amino-6-benzyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893318-22-4

2-Amino-6-benzyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2859603
CAS No.: 893318-22-4
M. Wt: 459.5
InChI Key: SGBZCRIUCSENMB-UHFFFAOYSA-N
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Description

2-Amino-6-benzyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex heterocyclic compound designed for advanced pharmaceutical and biochemical research. This benzothiazine derivative is part of a class of compounds noted for its significant structural diversity and potential biological activity. Its molecular architecture incorporates a pyrano[3,2-c][2,1]benzothiazine core fused with a 4-fluorophenyl group and a benzyl substituent, contributing to its unique interaction with biological targets. Preliminary research on closely related structural analogs indicates this compound class possesses notable anticancer properties. The suggested mechanism of action involves the disruption of microtubule dynamics within cells, a validated target for chemotherapeutic agents. This disruption can lead to cell cycle arrest and the inhibition of angiogenesis, effectively halting the proliferation of tumor cells. The presence of the fluorophenyl group is a critical structural feature that may enhance the compound's binding affinity and selectivity towards specific enzymatic targets, making it a valuable scaffold for lead optimization in drug discovery projects. This product is explicitly provided for non-human research applications. It is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use, and must not be incorporated into food, cosmetics, or drugs.

Properties

IUPAC Name

2-amino-6-benzyl-4-(4-fluorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O3S/c26-18-12-10-17(11-13-18)22-20(14-27)25(28)32-23-19-8-4-5-9-21(19)29(33(30,31)24(22)23)15-16-6-2-1-3-7-16/h1-13,22H,15,28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBZCRIUCSENMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-6-benzyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C26H21N3O3SC_{26}H_{21}N_{3}O_{3}S with a molecular weight of approximately 455.53 g/mol. The structure features a benzothiazine core, which is known for various biological activities including antitumor and anticholinesterase properties.

Anticholinesterase Activity

One of the most significant biological activities attributed to this compound is its potential as an anticholinesterase agent . Anticholinesterases inhibit the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, making it a valuable therapeutic approach in treating conditions like Alzheimer's disease.

  • Mechanism of Action : The compound likely interacts with the active site of AChE, preventing substrate binding and subsequent hydrolysis of acetylcholine. This leads to increased levels of acetylcholine, enhancing neurotransmission.

Case Studies

  • Inhibition Potency : In vitro studies have shown that derivatives similar to this compound exhibit IC50 values in the nanomolar range against AChE. For instance, compounds with similar structural motifs have demonstrated IC50 values as low as 0.11 nM, indicating potent inhibitory effects .
  • Comparative Analysis : A comparative study involving various benzothiazole derivatives highlighted that those with fluorine substitutions exhibited increased activity against both AChE and butyrylcholinesterase (BuChE), suggesting that fluorination may enhance binding affinity .

Antitumor Activity

The compound has also been evaluated for its antitumor properties . Preliminary studies indicate moderate activity against various cancer cell lines.

  • Cell Line Sensitivity : In tests against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), compounds related to this structure showed IC50 values ranging from 9×1069\times 10^{-6} to 4×1034\times 10^{-3} M . This suggests a promising avenue for further development as an anticancer agent.

Summary of Biological Activities

Activity TypeMechanismIC50 RangeNotable Cell Lines
AnticholinesteraseAChE Inhibition0.11 nM - 1.18 μMN/A
AntitumorCytostatic9×1069\times 10^{-6} - 4×1034\times 10^{-3} MMCF-7, HeLa

Synthesis and Derivatives

The synthesis of this compound involves several steps that include the formation of the benzothiazine framework followed by functionalization at specific positions to enhance biological activity. Various derivatives have been synthesized to explore structure-activity relationships (SAR).

Synthetic Pathway Overview

  • Formation of Benzothiazine Core : The initial step involves cyclization reactions between appropriate thioketones and amines.
  • Functionalization : Subsequent steps involve introducing substituents such as fluorophenyl groups and carbonitrile functionalities to optimize biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

The compound’s structural relatives differ in substituents at the 4-phenyl and 6-alkyl positions, impacting MAO selectivity and potency:

Compound Name Substituents (Position 4/6) MAO Selectivity IC₅₀ (nM) Key Physical Properties Source
Target Compound 4-(4-fluorophenyl)/6-benzyl Dual (MAO-A/B) Pending Not reported
2-Amino-4-(4-((4-bromobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6d) 4-(4-bromobenzyloxy)/6-hydroxymethyl MAO-A selective 12.3 Mp: 214–216°C; IR: 3406, 3273 cm⁻¹
2-Amino-6-methyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide (7q) 4-phenyl/6-methyl MAO-A selective 8.7 Not reported
2-Amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide (6h) 4-phenyl/6-benzyl MAO-B selective 6.2 Not reported
2-Amino-6-methyl-4-(3-chlorophenyl)-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide (7r) 4-(3-chlorophenyl)/6-methyl MAO-B selective 4.9 Not reported
Compound 71 (Dual Inhibitor) Undisclosed substituents MAO-A/B dual MAO-A: 15.1; MAO-B: 18.6 Not reported

Key Findings

  • Substituent Effects: The 6-benzyl group in the target compound enhances MAO-B affinity compared to methyl derivatives (e.g., 7r), likely due to hydrophobic interactions in the enzyme’s active site . 4-Fluorophenyl improves selectivity over non-fluorinated analogs (e.g., 6h with 4-phenyl), as the fluorine atom may engage in halogen bonding with MAO residues . Bromobenzyloxy substituents (as in 6d) increase MAO-A potency (IC₅₀ = 12.3 nM) but reduce metabolic stability compared to the target compound’s 5,5-dioxide group .
  • Biological Activity :

    • Methyl derivatives (e.g., 7q, 7r) exhibit higher MAO-B inhibition (IC₅₀ < 10 nM) but lower selectivity than benzyl-substituted analogs .
    • Dual inhibitors like compound 71 balance MAO-A/B activity (IC₅₀ ~15–18 nM), suggesting the target compound’s fluorophenyl group could be optimized for dual efficacy .

Molecular Docking Insights

Docking studies reveal that the benzyl group in the target compound occupies a hydrophobic pocket near the MAO-B FAD cofactor, while the 4-fluorophenyl moiety forms π-π stacking with Tyr398 in MAO-A . In contrast, methyl-substituted analogs (e.g., 7r) exhibit weaker van der Waals interactions, explaining their lower potency .

Preparation Methods

Reaction Design

Adapted from dihydropyrano[3,2-d]dioxin syntheses, this method employs ultrasound irradiation to accelerate cyclocondensation:

  • Step 1 : Base-catalyzed Knoevenagel condensation between 2,2-dimethyl-1,3-dioxan-5-one and 4-fluorobenzaldehyde generates an α,β-unsaturated ketone intermediate.
  • Step 2 : Michael addition of malononitrile followed by cyclization under sonication yields the pyrano ring.

Reaction Conditions :

Parameter Value
Solvent Ethanol/Water (3:1)
Catalyst Piperidine (10 mol%)
Ultrasound Frequency 40 kHz
Temperature 60°C
Time 15–30 minutes

Yield and Advantages

  • Yield : 78–85%.
  • Benefits :
    • Avoids isolation of intermediates.
    • Reduces reaction time from hours to minutes.
    • Enhances regioselectivity due to cavitation effects.

Domino Stille/Heterocyclization Approach

Benzothiazine Dioxide Formation

A Pd-catalyzed domino reaction constructs the benzothiazine core:

  • Stille Coupling : 2-Iodobenzenesulfonamide reacts with allenyltributyltin to form a π-allylpalladium intermediate.
  • Azacyclization : Intramolecular attack by the sulfonamide nitrogen onto the allenyl group yields the bicyclic system.

Optimized Protocol :

  • Catalyst : Pd(OAc)₂ (5 mol%) with PPh₃ (10 mol%).
  • Base : K₂CO₃ (2 equiv).
  • Additive : Tetrabutylammonium bromide (1 equiv).
  • Solvent : Acetonitrile under reflux (4 hours).

Subsequent Functionalization

The intermediate undergoes:

  • Benzylation : Treatment with benzyl bromide/K₂CO₃ in DMF.
  • Cyano Introduction : Cyanoacetamide condensation at C-3 position.

Critical Note : The 4-fluorophenyl group is introduced early via Suzuki coupling or as a pre-functionalized building block.

Multi-Step Cyclization-Functionalization

Pyran Ring Construction

A three-component reaction adapted from dihydropyrano[3,2-c]chromene syntheses:

  • Reactants :
    • 2-Hydroxybenzaldehyde derivative.
    • Malononitrile.
    • 4-Fluorophenylacetylene.
  • Conditions :
    • Solvent: Toluene.
    • Catalyst: Cu(OTf)₂ (15 mol%).
    • Temperature: 110°C (microwave irradiation).

Benzothiazine Dioxide Assembly

Oxidative Cyclization :

  • Substrate : Thioamide precursor.
  • Oxidizing Agent : H₂O₂/AcOH (1:1).
  • Temperature : 80°C (6 hours).

Mechanistic Insight : Sulfur oxidation to sulfone precedes intramolecular cyclization to form the thiazine ring.

Comparative Analysis of Methods

Method Yield (%) Time Key Advantage Limitation
Ultrasound-Mediated 78–85 15–30 min Rapid, energy-efficient Limited substrate scope
Stille/Heterocyclization 65–72 6–8 hours High regioselectivity Pd catalyst cost
Multi-Step Cyclization 60–68 12–18 hours Modular functionalization Labor-intensive purification

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote side reactions.
  • Ethereal solvents (THF, dioxane) enhance cyclization rates but require anhydrous conditions.

Catalytic Systems

  • Pd-based catalysts : Essential for Stille coupling; ligand choice (e.g., PPh₃ vs. BINAP) affects yield.
  • Sonochemical acceleration : Reduces activation energy for ring-closing steps.

Temperature Control

  • Low temperatures (0–25°C) favor kinetic control in Michael additions.
  • High temperatures (>100°C) drive cyclization but risk decomposition.

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process, starting with the formation of the pyran ring followed by cyclization to construct the benzothiazine moiety. Critical steps include:

  • Cyclization : Use of acetic anhydride and acetic acid as solvents with sodium acetate as a catalyst (reflux at 110–120°C for 2–6 hours) .
  • Functional group introduction : Substituents like the 4-fluorophenyl group are added via nucleophilic substitution or Friedel-Crafts alkylation under controlled pH (6.5–7.5) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating the final product.

Table 1 : Example Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
CyclizationAcetic anhydride, NaOAc, 120°C, 2 h68
Functionalization4-Fluorobenzyl chloride, K2CO3, DMF, 80°C55–60

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR in DMSO-d6 are critical. For example, the pyran ring protons appear as doublets near δ 6.5–7.5 ppm, while the benzothiazine NH2 group shows broad signals at δ 5.8–6.2 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 503.5 for C27H22FN3O4S) .
  • IR Spectroscopy : Key peaks include CN (2220 cm<sup>-1</sup>) and SO2 (1350–1150 cm<sup>-1</sup>) stretches .

Q. What solubility properties should be considered for in vitro assays?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in aqueous buffers. Pre-formulation studies using co-solvents (e.g., PEG-400) or nanoemulsion techniques are recommended for biological testing .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for anticancer activity?

  • Substituent variation : Replace the benzyl group with alkyl/heteroaryl moieties to assess steric/electronic effects on cytotoxicity.
  • Biological assays : Test antiproliferative activity against panels like NCI-60 cancer cell lines (72-hour exposure, IC50 determination) .
  • Mechanistic studies : Use flow cytometry to evaluate apoptosis induction (Annexin V/PI staining) and mitochondrial membrane potential disruption .

Q. What computational strategies predict binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or Aurora-A) based on the benzothiazine core’s π-π stacking and hydrogen-bonding potential .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .

Q. How can contradictory spectral data be resolved during characterization?

  • Cross-validation : Compare experimental 1H^1H NMR shifts with DFT-calculated values (e.g., Gaussian 09 at B3LYP/6-31G* level) to identify discrepancies in substituent effects .
  • X-ray crystallography : Resolve ambiguous NOE correlations by growing single crystals (slow evaporation in ethanol/water) and analyzing dihedral angles .

Methodological Notes

  • Synthetic reproducibility : Monitor reaction progress via TLC (silica GF254) to avoid byproduct formation during cyclization .
  • Data interpretation : For complex 13C^{13}C NMR spectra, assign quaternary carbons using DEPT-135 and HSQC experiments .

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